molecular formula C9H9BrOS B1271932 2-Bromo-1-(4-methylsulfanylphenyl)ethanone CAS No. 42445-46-5

2-Bromo-1-(4-methylsulfanylphenyl)ethanone

Cat. No. B1271932
CAS RN: 42445-46-5
M. Wt: 245.14 g/mol
InChI Key: YSSYIJBAPDTSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05521213

Procedure details

To a solution of phenol (9.4 g) and 2-bromo-1-(4-(methylthio)phenyl)ethanone (12.5 g) in 500 mL of acetone was added K2CO3 (13.8 g). The mixture was refluxed for 12 h, then diluted with 500 mL of 1:1 hexane/EtOAc. The solid was removed by filtration and the filtrate was concentrated. The residue was dissolved in Et2O (500 mL), washed with 1N NaOH (100 ml) and dried over MgSO4. After filtration and concentration, the title compound (9 g) was collected by filtration and air dried.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
hexane EtOAc
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([S:18][CH3:19])=[CH:14][CH:13]=1)=[O:11].C([O-])([O-])=O.[K+].[K+]>CC(C)=O.CCCCCC.CCOC(C)=O>[O:7]([CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([S:18][CH3:19])=[CH:14][CH:13]=1)=[O:11])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
12.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)SC
Name
Quantity
13.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
hexane EtOAc
Quantity
500 mL
Type
solvent
Smiles
CCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Et2O (500 mL)
WASH
Type
WASH
Details
washed with 1N NaOH (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
FILTRATION
Type
FILTRATION
Details
the title compound (9 g) was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CC(=O)C1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.